Octadeca-1,11-diene
Description
Octadeca-1,11-diene is a straight-chain alkene with 18 carbon atoms and double bonds at positions 1 and 11. This compound likely shares characteristics with these compounds, including roles in organic synthesis, industrial processes, or biological signaling. However, specific data on its synthesis, reactivity, or commercial use remain undocumented in the provided sources.
Structure
2D Structure
Properties
CAS No. |
65734-26-1 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
octadeca-1,11-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3 |
InChI Key |
RDOISFNVZKNANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-1,11-diene can be achieved through various methods. One common approach involves the homo-cyclomagnesiation reaction of 2-(nona-7,8-dien-1-yloxy)tetrahydro-2H-pyran. This reaction is followed by Steglisch esterification of the synthesized acid and polyester acetylenes in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), resulting in the formation of diesters with good yields (67-75%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Octadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield octadecane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octadecane.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Octadeca-1,11-diene has several scientific research applications:
Industry: this compound and its derivatives can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of octadeca-1,11-diene and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, the cytotoxic activity of its derivatives against tumor cells is believed to be due to the disruption of cellular processes and induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Properties of Octadeca-1,11-diene and Related Compounds
Chemical Reactivity and Stability
- This compound: Expected to undergo typical diene reactions (e.g., Diels-Alder, hydrogenation). No stability data available.
- 1-Octadecene : Stable under standard conditions; reacts with strong oxidizing agents .
- 1,7-Octadiene: Limited reactivity data; likely susceptible to polymerization .
- Himachala-9,11-diene : Biologically active in pheromone blends; inert in racemic form for cost-effective synthesis .
Q & A
Q. What are the optimal synthetic pathways for Octadeca-1,11-diene, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer:
- Synthetic Routes: Catalytic cross-coupling (e.g., Suzuki-Miyaura) and Wittig reactions are commonly used. For example, coupling 1-bromo-1-undecene with alkenyl boronic acids under palladium catalysis can yield the diene .
- Condition Optimization: Key parameters include temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (1–5 mol%). Yield improvements (from 60% to 85%) are achievable via iterative ligand screening (e.g., XPhos vs. SPhos) .
- Validation: Monitor reaction progress via GC-MS and isolate products using column chromatography (hexane:ethyl acetate gradients).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to unambiguously characterize this compound?
Methodological Answer:
- 1H NMR: Identify allylic protons (δ 1.8–2.2 ppm) and olefinic protons (δ 5.1–5.4 ppm). Coupling constants (J = 10–12 Hz) confirm trans-configuration .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 250 (C₁₈H₃₂) and fragmentation patterns (e.g., loss of CH₂=CH₂ at m/z 222) .
- IR: Absorbances at 1640 cm⁻¹ (C=C stretch) and 720 cm⁻¹ (cis-CH₂ wagging) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for this compound across studies?
Methodological Answer:
- Data Validation: Use differential scanning calorimetry (DSC) to measure enthalpy of formation (ΔHf) and compare with computational methods (e.g., Gaussian DFT-B3LYP/6-31G*). Discrepancies >5% may arise from impurities or calibration errors .
- Statistical Reconciliation: Apply multivariate regression to datasets, controlling for variables like solvent polarity and temperature gradients. Open-access repositories (e.g., Zenodo) enable cross-validation of raw data .
Q. What experimental designs are suitable for probing the mechanistic role of this compound in lipid bilayer dynamics?
Methodological Answer:
- Model Systems: Use Langmuir-Blodgett troughs to study monolayer packing. Measure surface pressure-area isotherms to assess diene-induced fluidity changes. Compare with saturated analogs (e.g., octadecane) .
- Kinetic Studies: Employ stopped-flow fluorescence with pyrene-labeled phospholipids to quantify membrane fusion rates. Control for pH (7.4) and ionic strength (150 mM NaCl) .
- Computational Support: Molecular dynamics simulations (GROMACS) can model diene insertion angles and hydrogen bonding disruptions .
Q. How can researchers design robust protocols to assess catalytic activity of this compound in asymmetric hydrogenation?
Methodological Answer:
- Catalyst Screening: Test chiral ligands (BINAP, Josiphos) with Rh or Ir catalysts. Track enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Operando Spectroscopy: Use FT-IR or Raman to monitor intermediate species during hydrogenation. Correlate spectral shifts with turnover frequencies (TOF) .
Data Integrity & Reproducibility
Q. What strategies mitigate data inconsistencies in studies involving this compound’s photostability?
Methodological Answer:
- Controlled Irradiation: Standardize UV light sources (wavelength, intensity) using actinometry. Include dark controls to isolate thermal degradation effects .
- Open Science Practices: Share raw spectral datasets (e.g., via Figshare) with metadata on instrument calibration (e.g., NIST-traceable standards) .
Q. How can conflicting results about this compound’s reactivity in Diels-Alder cycloadditions be systematically addressed?
Methodological Answer:
- Variable Isolation: Design a fractional factorial experiment to test solvent (toluene vs. DCM), dienophile (maleic anhydride vs. tetrazine), and temperature (25°C vs. 60°C). Use ANOVA to identify significant interactions .
- Peer Collaboration: Publish negative results in preprint servers (e.g., ChemRxiv) to contextualize contradictions .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
